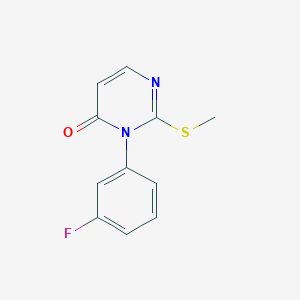

3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It features a fluorophenyl group and a methylthio group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formamide to yield the desired pyrimidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl group (-SMe) at position 2 of the pyrimidine ring serves as a leaving group, enabling nucleophilic substitution.

-

Amination : Reaction with para-toluidine under CuI catalysis (10 mol%) and Cs₂CO₃ (3 eq.) at 100°C for 24 hours failed to yield substitution products, suggesting steric or electronic hindrance .

-

Formylation : Treatment with formamide derivatives under acidic conditions produces formamidopyrimidines. For example:

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Formamide, 50°C, 30 minutes | N-[2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide | 69% |

Palladium-Catalyzed Cross-Coupling Reactions

The methylsulfanyl group can participate in Pd-mediated transformations:

-

Suzuki Coupling : While direct coupling was not observed in tested conditions , analogous compounds (e.g., 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones) undergo functionalization at position 6 using aryl halides .

-

Buchwald-Hartwig Amination : Limited success was reported with tert-butylamine under Pd catalysis, suggesting substrate-specific challenges .

Alkylation and Functionalization

The pyrimidinone oxygen at position 4 is reactive toward alkylation:

-

O-Alkylation : Using 4-(iodomethyl)-2-(methylthio)pyrimidines as alkylating agents in acetonitrile at reflux (30 minutes) achieves chemoselective O-alkylation with yields up to 98% .

| Alkylating Agent | Reaction Time | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-(Iodomethyl)-2-(methylthio)pyrimidine | 30 minutes | MeCN | 90–98% |

Cyclocondensation Reactions

The compound participates in cyclization to form fused heterocycles:

-

Thieno[3,2-d]pyrimidin-4(3H)-one Formation : Three-step one-pot reactions involving cyclization yield fused-ring systems (e.g., tert-butylamino-substituted derivatives) .

Oxidation and Reduction

-

Oxidation of -SMe : The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives, enhancing electrophilicity for subsequent substitutions .

-

Nitro Reduction : 4-Nitrophenyl derivatives are reduced to aminophenyl analogs using hydrogenation catalysts, albeit in poor yields (e.g., 4b → 4p: 35% yield) .

Condensation Reactions

Base-mediated condensations with carbonyl compounds or amines are foundational to synthesizing derivatives:

-

Pyrimidine Ring Formation : Condensation of 3-fluoroaniline with β-keto esters or thioureas under acidic conditions constructs the pyrimidine scaffold.

Key Reactivity Insights

-

Steric Effects : Bulky substituents on the pyrimidine ring (e.g., 3-fluorophenyl) hinder nucleophilic substitutions at position 2 .

-

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance O-alkylation efficiency .

-

Leaving Group Potential : The -SMe group is less reactive than halogens but can be activated via oxidation .

Scientific Research Applications

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.

3-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Chlorine atom instead of fluorine.

3-(3-Fluorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one: Ethylthio group instead of methylthio.

Uniqueness

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific positioning of the fluorine and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one, and how are they applied?

- Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1H/13C) for functional group identification, X-ray crystallography (using SHELX software for refinement ) to resolve the 3D conformation, and mass spectrometry (MS) for molecular weight confirmation. For crystallographic analysis, high-resolution data collection and refinement parameters (e.g., R-factor thresholds) must be optimized to address potential disorder in the fluorophenyl or methylsulfanyl groups .

Q. What synthetic routes are commonly employed for this compound, and how can yields be optimized?

- Methodological Answer : Synthesis typically involves multistep nucleophilic substitution and cyclocondensation reactions . For example:

- Step 1: React 3-fluorophenylmagnesium bromide with a thiourea derivative to form the pyrimidinone core.

- Step 2: Introduce the methylsulfanyl group via alkylation with methyl disulfide under basic conditions (e.g., K2CO3 in DMF) .

- Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents to minimize hydrolysis. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the preliminary biological activity of this compound screened?

- Methodological Answer : Perform in vitro assays against target-specific pathways:

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Neurological : Radioligand binding assays for receptor affinity (e.g., GABA-A or serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with halogens (Cl, Br) at the 3-fluorophenyl position or alkyl groups (ethyl, propyl) replacing methylsulfanyl. Compare activities using dose-response curves .

- Bioisosteric replacement : Substitute the pyrimidinone oxygen with sulfur or NH to assess metabolic stability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., enzyme active sites) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disorder issues : The methylsulfanyl group may exhibit rotational disorder. Address this by refining occupancy ratios and applying restraints (ISOR, DELU) in SHELXL .

- Twinned crystals : Use the HKLF5 format in SHELX to deconvolute overlapping reflections .

- Validation : Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···F) are accurately modeled .

Q. How can contradictory biological data from different studies be reconciled?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) across studies .

- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays. For example, fluorophenyl derivatives may inhibit CYP3A4, altering observed potency .

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability in compound purity .

Q. What methodologies are recommended for mechanistic studies of its biological activity?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- In vivo validation : Use zebrafish models for toxicity and efficacy profiling before murine studies .

Q. How can stability and degradation products of this compound be analyzed under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS at 37°C .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites using LC-QTOF-MS .

- Storage recommendations : Store lyophilized at -80°C under argon to prevent sulfanyl group oxidation .

Properties

CAS No. |

89069-20-5 |

|---|---|

Molecular Formula |

C11H9FN2OS |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C11H9FN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3 |

InChI Key |

OPJPEEYEPDYTQV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=O)N1C2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.